molecular formula C9H15BO2 B1279601 4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane CAS No. 865350-17-0

4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane

Cat. No. B1279601
CAS RN: 865350-17-0
M. Wt: 166.03 g/mol
InChI Key: CJAOMXUZZONOSD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of 4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane is 166.03 g/mol. The exact structure of the molecule is not provided in the search results.

Scientific Research Applications

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

This compound is used as a reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis for the formation of carbon-carbon bonds .

Olefin Metathesis

Allenylboronic acid pinacol ester is also used in olefin metathesis, a reaction that involves the redistribution of the alkylene fragments of alkenes (olefins) by the scission and regeneration of carbon-carbon double bonds .

Intermolecular Radical Additions

This compound is involved in intermolecular radical additions . These are reactions where a radical adds to a molecule to form a new radical, often leading to chain reactions .

Allylboration of Aldehydes

It is used in the allylboration of aldehydes, catalyzed by chiral spirobiindane diol (SPINOL) based phosphoric acids . This reaction involves the addition of an allylboronic acid to an aldehyde to form a homoallylic alcohol .

Cobalt-Catalyzed Regioselective Hydrovinylation of Dienes with Alkenes

This compound is used in cobalt-catalyzed regioselective hydrovinylation of dienes with alkenes . This reaction involves the addition of a hydrogen atom and a vinyl group across a carbon-carbon double bond .

Nucleic Acid-Templated Energy Transfer Leading to a Photorelease Reaction

Allenylboronic acid pinacol ester is used in nucleic acid-templated energy transfer leading to a photorelease reaction . This is a process where the energy from a photoexcited molecule is transferred to another molecule, leading to a reaction .

Stereoselective Indium-Catalyzed Hosomi-Sakurai Reactions

This compound is used in stereoselective indium-catalyzed Hosomi-Sakurai reactions . These reactions involve the addition of an allylsilane to a carbonyl compound, catalyzed by indium .

Shutdown Overcharge Additive for Lithium Ion Cells

Interestingly, Allenylboronic acid pinacol ester has been evaluated as an effective shutdown overcharge additive for lithium ion cells . It increases the intrinsic safety of lithium ion cells during operation at elevated charge cutoff potentials up to 4.5 V vs. Li/Li+ .

Safety and Hazards

According to the safety information available, 4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane is classified as a warning signal word. The precautionary statements include P305+P351+P338. The hazard statements are H227-H315-H319-H335 .

Mechanism of Action

Target of Action

Allenylboronic acid pinacol ester, also known as 2-Allenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane or 4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane, primarily targets carboxylic acids . It is also used as a shutdown overcharge additive to increase the intrinsic safety of lithium-ion cells .

Mode of Action

The compound reacts with carboxylic acids, in the presence of tri-n-butyltin hydride, to give homoallylic alcohols in good yield . Homoallylic alcohols can also be formed by allylboration of aldehydes . In lithium-ion cells, it operates at elevated charge cutoff potentials up to 4.5 V vs. Li/Li+ .

Biochemical Pathways

The compound is involved in several biochemical pathways. It is a reagent used for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and olefin metathesis . It also participates in intermolecular radical additions . Furthermore, it is used in allylboration of aldehydes catalyzed by chiral spirobiindane diol (SPINOL) based phosphoric acids .

Result of Action

The result of the compound’s action is the formation of homoallylic alcohols . In lithium-ion cells, it leads to an immense increase in the charge transfer resistance after electrode shutdown, hinting to the formation of a lithium ion-insulating layer on the positive electrode surface .

Action Environment

The compound is sensitive to moisture and is incompatible with oxidizing agents . It should be stored in a cool place, in a tightly closed container, in a dry and well-ventilated place . The recommended storage temperature is 2 - 8°C . These environmental factors can influence the compound’s action, efficacy, and stability.

properties

InChI

InChI=1S/C9H15BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h7H,1H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAOMXUZZONOSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470474
Record name Allenylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane

CAS RN

865350-17-0
Record name Allenylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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